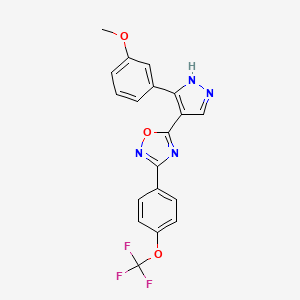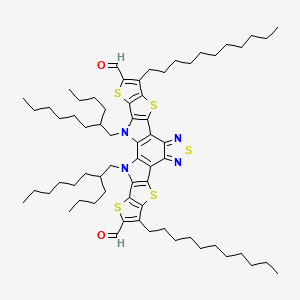![molecular formula C16H14ClN3O3 B14107729 2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107729.png)
2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a hydrazinecarbonyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinecarbonyl moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Another chloro-substituted benzamide with different substituents.
2-chloro-N-(2-methyl-1-{N’-[(1E)-(4-methyl-3-nitrophenyl)methylidene]hydrazinecarbonyl}propyl)benzamide: A structurally similar compound with additional methyl and nitro groups.
Uniqueness
2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydrazinecarbonyl moiety, and hydroxyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
2-chloro-N-[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O3/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9- |
InChI Key |
HPVLFLLHJBNKTI-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CNC(=O)C2=CC=CC=C2Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107661.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
![7-Bromo-1-(3-hydroxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107685.png)

![2-Chloro-N-({N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107700.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B14107701.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107707.png)
![7-(4-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14107708.png)
![3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B14107710.png)


